molecular formula C7H2BrF4NO2 B12289430 3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene

Cat. No.: B12289430
M. Wt: 287.99 g/mol
InChI Key: NDXDYRRRJGHXNE-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene is an aromatic compound with the molecular formula C7H2BrF4NO2 It is characterized by the presence of bromine, fluorine, trifluoromethyl, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene typically involves multiple steps, including nitration, bromination, and trifluoromethylation. One common method involves the nitration of 4-fluoro-2-trifluoromethyl nitrobenzene using sulfuric acid as a solvent. This is followed by bromination using dibromohydantoin as the bromination reagent in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction: Reducing agents like iron powder, acetic acid, or ammonium chloride are used for the reduction of the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used, although specific examples for this compound are limited.

Major Products Formed

    Amines: Reduction of the nitro group yields corresponding amines.

    Substituted Derivatives: Nucleophilic substitution reactions can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene depends on its specific application. In pharmaceuticals, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene is unique due to the combination of bromine, fluorine, trifluoromethyl, and nitro groups on a single benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C7H2BrF4NO2

Molecular Weight

287.99 g/mol

IUPAC Name

2-bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrF4NO2/c8-6-3(9)1-2-4(13(14)15)5(6)7(10,11)12/h1-2H

InChI Key

NDXDYRRRJGHXNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)Br)F

Origin of Product

United States

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